molecular formula C27H41BrN2S B12314005 N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide CAS No. 1397064-37-7

N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide

Cat. No.: B12314005
CAS No.: 1397064-37-7
M. Wt: 505.6 g/mol
InChI Key: WPWLRJGABZRYHN-UHFFFAOYSA-N
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Description

N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide is a complex organic compound with the molecular formula C27H41BrN2S. This compound is characterized by the presence of a dodecylsulfanyl group, a 4-methylphenylmethylamino group, and an anilinium bromide moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide typically involves multiple steps:

    Formation of the Dodecylsulfanyl Group: This step involves the reaction of dodecanethiol with an appropriate halide to form the dodecylsulfanyl group.

    Introduction of the 4-Methylphenylmethylamino Group: This step involves the reaction of 4-methylbenzylamine with a suitable aldehyde or ketone to form the 4-methylphenylmethylamino group.

    Formation of the Anilinium Bromide Moiety: This step involves the reaction of aniline with hydrobromic acid to form the anilinium bromide moiety.

    Final Coupling Reaction: The final step involves the coupling of the dodecylsulfanyl group, the 4-methylphenylmethylamino group, and the anilinium bromide moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide can undergo various chemical reactions, including:

    Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or thiols.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The dodecylsulfanyl group may facilitate membrane penetration, while the 4-methylphenylmethylamino group can interact with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide
  • N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide

Uniqueness

N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecylsulfanyl group enhances its lipophilicity, while the 4-methylphenylmethylamino group provides specific interactions with biological targets.

Properties

CAS No.

1397064-37-7

Molecular Formula

C27H41BrN2S

Molecular Weight

505.6 g/mol

IUPAC Name

dodecyl N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidothioate;hydrobromide

InChI

InChI=1S/C27H40N2S.BrH/c1-3-4-5-6-7-8-9-10-11-15-22-30-27(29-26-16-13-12-14-17-26)28-23-25-20-18-24(2)19-21-25;/h12-14,16-21H,3-11,15,22-23H2,1-2H3,(H,28,29);1H

InChI Key

WPWLRJGABZRYHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=NCC1=CC=C(C=C1)C)NC2=CC=CC=C2.Br

Origin of Product

United States

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